molecular formula C18H19ClN2O5S B2983649 6-chloro-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 866142-56-5

6-chloro-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2983649
CAS No.: 866142-56-5
M. Wt: 410.87
InChI Key: IIXVHVZZJBKYGD-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-N-[(2-methoxyphenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-15-6-4-3-5-12(15)10-20-18(22)17-11-21(27(2,23)24)14-9-13(19)7-8-16(14)26-17/h3-9,17H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXVHVZZJBKYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-chloro-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated a series of benzoxazine derivatives, including the target compound, for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structures exhibited varying degrees of potency against different cancer cell lines.

Key Findings:

  • IC50 Values : The most potent derivative showed IC50 values ranging from 7.84 to 16.2 µM against several cancer cell lines such as PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) .
  • Mechanism of Action : The anticancer activity is hypothesized to involve interactions with estrogen receptors, similar to isoflavones, suggesting a potential pathway for therapeutic targeting .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that:

  • Electron-donating groups at specific positions on the benzene rings significantly enhance anticancer activity.
  • The presence of hydroxyl groups was beneficial for activity, likely due to increased hydrogen bonding interactions with target sites .

Case Studies

  • In Vitro Studies : Various synthesized compounds were tested for their efficacy against multiple cancer cell lines. Compounds with specific substitutions on their aromatic rings demonstrated over 50% inhibition at concentrations around 25 µM .
    CompoundCell Line% Inhibition at 25 µM
    14fMDA-MB-23178%
    14fPC-398%
    11aMIA PaCa-2>40%
  • Comparative Analysis : The study compared various derivatives and noted that those with para-substituted electron-donating groups showed stronger anticancer activities compared to those with electron-withdrawing groups .

Discussion

The findings suggest that This compound has promising anticancer properties which warrant further exploration. Its unique structural features contribute to its biological activity, making it a candidate for further development in cancer therapeutics.

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